Cas no 2138538-00-6 (2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol
- 2138538-00-6
- EN300-1150020
-
- インチ: 1S/C8H14FN3O/c1-2-3-6-7(9)8(10)12(11-6)4-5-13/h13H,2-5,10H2,1H3
- InChIKey: AVLVSORHBMOHOM-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N)N(CCO)N=C1CCC
計算された属性
- せいみつぶんしりょう: 187.11209024g/mol
- どういたいしつりょう: 187.11209024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1150020-0.05g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
Enamine | EN300-1150020-0.1g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1150020-0.5g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1150020-0.25g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 0.25g |
$972.0 | 2023-10-25 | |
Enamine | EN300-1150020-5.0g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 5g |
$3728.0 | 2023-05-23 | ||
Enamine | EN300-1150020-10.0g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 10g |
$5528.0 | 2023-05-23 | ||
Enamine | EN300-1150020-2.5g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Enamine | EN300-1150020-10g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 10g |
$4545.0 | 2023-10-25 | |
Enamine | EN300-1150020-1g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 1g |
$1057.0 | 2023-10-25 | |
Enamine | EN300-1150020-5g |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol |
2138538-00-6 | 95% | 5g |
$3065.0 | 2023-10-25 |
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-olに関する追加情報
2-(5-Amino-4-Fluoro-3-Propyl-1H-Pyrazol-1-yl)ethan-1-ol: A Comprehensive Overview
2-(5-Amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2138538-00-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol.
Chemical Structure and Synthesis
The molecular formula of 2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol is C9H14FNO2, with a molecular weight of 197.20 g/mol. The compound features a pyrazole ring substituted with an amino group, a fluorine atom, and a propyl group, along with an ethanediol moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
The synthesis of 2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with propionyl chloride to yield the pyrazole ring. Subsequent alkylation with ethylene oxide results in the formation of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions and catalysts that minimize byproduct formation.
Biological Activities
2-(5-Amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol has been extensively studied for its potential therapeutic applications. One of its most notable activities is its anti-inflammatory effect. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-y l)ethan - 1 - ol has also demonstrated analgesic effects. Studies in animal models have indicated that it can reduce pain sensitivity without causing significant side effects, suggesting its potential use in pain management therapies.
Clinical Trials and Research Findings
The potential therapeutic applications of 2-(5-amino - 4 - fluoro - 3 - propyl - 1H - pyrazol - 1 - yl)ethan - 1 - ol have led to several clinical trials aimed at evaluating its safety and efficacy. Preliminary results from phase I trials have shown that the compound is well-tolerated at various doses, with no serious adverse events reported. Phase II trials are currently underway to further assess its effectiveness in treating specific conditions such as chronic pain and inflammatory disorders.
Recent research has also explored the mechanism of action of 2-(5-amino - 4 - fluoro - 3 - propyl - 1H - pyrazol - 1 - yl)ethan - 1 - ol. Studies have indicated that it may act through multiple pathways, including modulation of ion channels, inhibition of inflammatory mediators, and interaction with specific receptors involved in pain signaling. These findings provide valuable insights into the compound's multifaceted biological activities and potential therapeutic targets.
FUTURE PERSPECTIVES AND CONCLUSIONS
The ongoing research on 2-(5-amino - 4 - fluoro - 3 - propyl - 1H - pyrazol - 1 - yl)ethan - 1 - ol holds great promise for advancing our understanding of its biological activities and therapeutic potential. As more data from clinical trials become available, it is likely that this compound will find applications in a wide range of medical conditions. The unique combination of anti-inflammatory and analgesic properties makes it a valuable addition to the arsenal of drugs used in pain management and inflammatory disease treatment.
In conclusion, 2-(5-amino - 4 - fluoro - 3 - propyl - 1H - pyrazol - 1-y l)ethan – 1 – ol (CAS No. 2138538 – 00 – 6) is a promising compound with significant potential in medicinal chemistry. Its well-defined chemical structure, diverse biological activities, and favorable safety profile make it an attractive candidate for further development and clinical application.
2138538-00-6 (2-(5-amino-4-fluoro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol) 関連製品
- 2028590-33-0(1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 1335578-53-4((1R)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 1638771-15-9((4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one)
- 125552-56-9(tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate)
- 663192-84-5(2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline)
- 1118814-32-6([Ethyl({[(thiophen-2-yl)methyl]carbamoyl}methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
- 66424-91-7(2-(chloromethyl)-4-methyl-1-nitrobenzene)
- 943313-34-6(tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate)
- 140480-93-9(1-(2-bromophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione)




